molecular formula C22H33N5O7 B12631079 Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine CAS No. 918527-89-6

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine

Cat. No.: B12631079
CAS No.: 918527-89-6
M. Wt: 479.5 g/mol
InChI Key: NXWREJBJKSZSGI-FJXLLPKBSA-N
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Description

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine is a peptide compound composed of the amino acids glycine, serine, phenylalanine, and isoleucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, such as converting alcohols to aldehydes or ketones.

    Reduction: Reduction reactions can convert disulfide bonds to thiols.

    Substitution: Amino acid residues in the peptide can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like dithiothreitol (DTT) or sodium borohydride.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce thiols.

Scientific Research Applications

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine has numerous applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or acting as a signaling molecule.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A simpler dipeptide with similar properties.

    Glycyl-L-seryl-L-phenylalanine: Another peptide with a similar sequence but lacking isoleucine.

    Glycyl-L-seryl-L-phenylalanyl-L-leucine: Similar structure but with leucine instead of isoleucine.

Uniqueness

Glycylglycyl-L-seryl-L-phenylalanyl-L-isoleucine is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of isoleucine, in particular, can influence the peptide’s hydrophobicity and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

CAS No.

918527-89-6

Molecular Formula

C22H33N5O7

Molecular Weight

479.5 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H33N5O7/c1-3-13(2)19(22(33)34)27-20(31)15(9-14-7-5-4-6-8-14)26-21(32)16(12-28)25-18(30)11-24-17(29)10-23/h4-8,13,15-16,19,28H,3,9-12,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,32)(H,27,31)(H,33,34)/t13-,15-,16-,19-/m0/s1

InChI Key

NXWREJBJKSZSGI-FJXLLPKBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)CNC(=O)CN

Origin of Product

United States

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